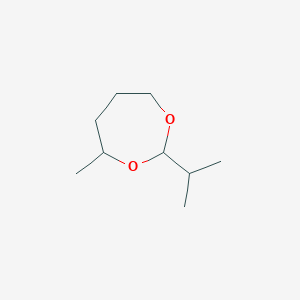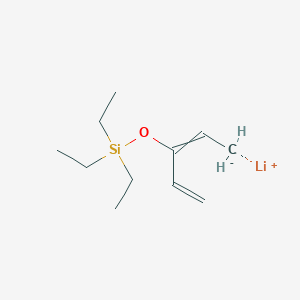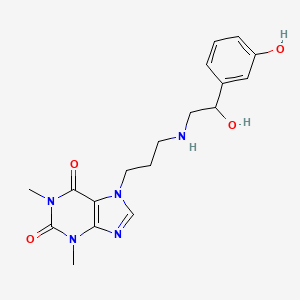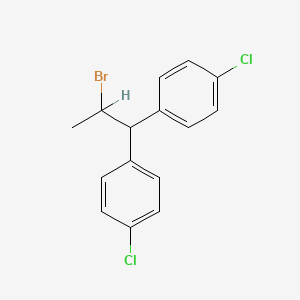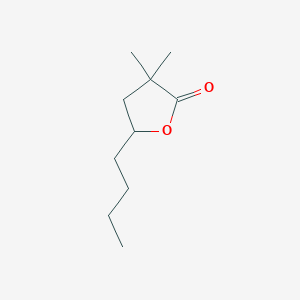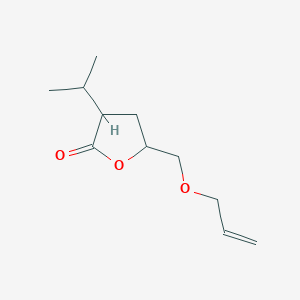
3-Propan-2-yl-5-(prop-2-enoxymethyl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Propan-2-yl-5-(prop-2-enoxymethyl)oxolan-2-one is a chemical compound with the molecular formula C10H16O3 It is a derivative of oxolan-2-one, featuring an isopropyl group and a prop-2-enoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propan-2-yl-5-(prop-2-enoxymethyl)oxolan-2-one typically involves the reaction of oxolan-2-one derivatives with appropriate alkylating agents. One common method is the alkylation of oxolan-2-one with isopropyl bromide and prop-2-enoxymethyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Propan-2-yl-5-(prop-2-enoxymethyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxolan-2-one ring to a dihydrofuran ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the prop-2-enoxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted oxolan-2-one derivatives.
Scientific Research Applications
3-Propan-2-yl-5-(prop-2-enoxymethyl)oxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Propan-2-yl-5-(prop-2-enoxymethyl)oxolan-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The prop-2-enoxymethyl group may facilitate interactions with nucleophilic sites, while the oxolan-2-one ring provides structural stability.
Comparison with Similar Compounds
Similar Compounds
Oxolan-2-one: The parent compound, lacking the isopropyl and prop-2-enoxymethyl groups.
5-(Propan-2-yl)oxolan-3-one: A similar compound with an isopropyl group but lacking the prop-2-enoxymethyl group.
Butyrolactone: A structurally related compound with a simpler lactone ring.
Uniqueness
3-Propan-2-yl-5-(prop-2-enoxymethyl)oxolan-2-one is unique due to the presence of both the isopropyl and prop-2-enoxymethyl groups, which confer distinct chemical properties and reactivity. These functional groups enhance its potential for diverse applications in research and industry.
Properties
CAS No. |
62705-40-2 |
|---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
3-propan-2-yl-5-(prop-2-enoxymethyl)oxolan-2-one |
InChI |
InChI=1S/C11H18O3/c1-4-5-13-7-9-6-10(8(2)3)11(12)14-9/h4,8-10H,1,5-7H2,2-3H3 |
InChI Key |
ZRJYDSSPRMZCLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC(OC1=O)COCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


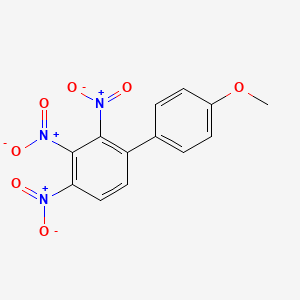
![5-[3-(4-Hydroxyphenyl)acryloyl]-2,4-dimethoxybenzoic acid](/img/structure/B14519188.png)

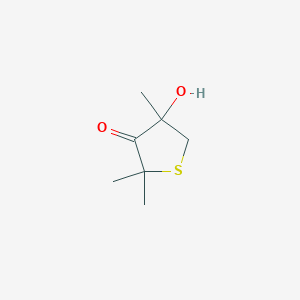
![1-[5-(3-Chlorophenoxy)-2-nitrophenoxy]propan-2-one](/img/structure/B14519202.png)
![N,N-Diethyl-2-[(prop-2-yn-1-yl)sulfanyl]ethan-1-amine](/img/structure/B14519212.png)
![3,5-Dimethyl-1-[4-(trimethylsilyl)phenyl]-1H-pyrazole](/img/structure/B14519216.png)
